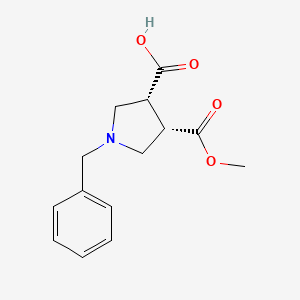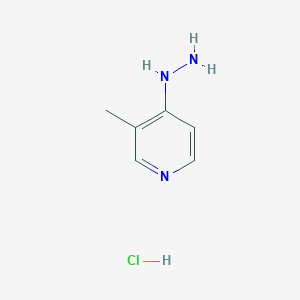
1-Cyclopropyl-2,2-dimethylpropan-1-one
Vue d'ensemble
Description
1-Cyclopropyl-2,2-dimethylpropan-1-one, also known as cyclopropyl methyl ketone, is a colorless liquid with a camphor-like odor. It has a molecular formula of C8H14O and a molecular weight of 126.2 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2,2-dimethylpropan-1-one consists of a cyclopropyl group attached to a ketone group. The cyclopropyl group is a chemical structure derived from cyclopropane, with an empirical formula of C3H5 .Physical And Chemical Properties Analysis
1-Cyclopropyl-2,2-dimethylpropan-1-one is a colorless liquid with a camphor-like odor. Its molecular formula is C8H14O and it has a molecular weight of 126.2 g/mol .Applications De Recherche Scientifique
Applications in Fragrance Material and Safety Assessment
- A comprehensive toxicologic and dermatologic review of a structurally similar compound, 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one, used as a fragrance ingredient, was presented. This study, part of a group on Alkyl Cyclic Ketones, highlighted the importance of evaluating safety through detailed toxicology and dermatology papers. The review included data on physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity, contributing to the overall assessment of safety in fragrance materials (Scognamiglio, Letizia, & Api, 2013).
Novel Synthesis Methods
- Research has focused on converting gem-dimethyl groups into cyclopropanes via palladium-catalyzed sequential C-H activation and radical cyclization. This novel route to synthesize cyclopropane derivatives demonstrates the versatility of 1,1-dimethyls in creating cyclopropanated structures, showcasing an innovative approach to organic synthesis (Giri, Wasa, Breazzano, & Yu, 2006).
Chemical Reactions and Compound Synthesis
- The synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid and its derivatives were explored due to their biological activity. This work, producing eight new compounds with yields ranging from 40.5% to 59.7%, underscores the biological significance and potential applications of cyclopropane-containing compounds in medicinal chemistry (Li, 2009).
Advancements in Drug Discovery and Development
- The "Cyclopropyl Fragment" has seen increasing use in drug development, transitioning candidates from preclinical to clinical stages. The cyclopropane ring, characterized by its coplanarity, short and strong C-C bonds, enhanced π-character of C-C bonds, and stronger C-H bonds than those in alkanes, plays a crucial role in enhancing potency, reducing off-target effects, and overcoming challenges in drug discovery (Talele, 2016).
Propriétés
IUPAC Name |
1-cyclopropyl-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,3)7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUMGUAPWNEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284114 | |
| Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2,2-dimethylpropan-1-one | |
CAS RN |
20845-95-8 | |
| Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



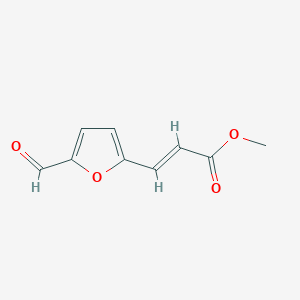
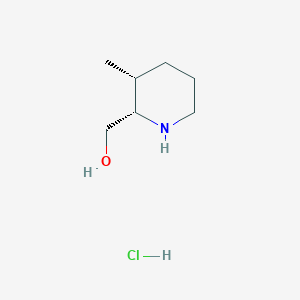
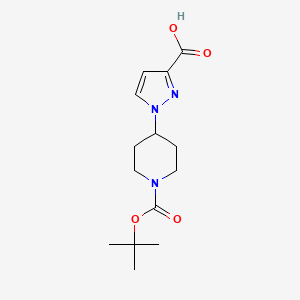
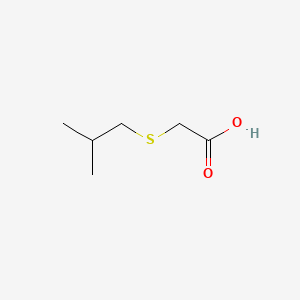
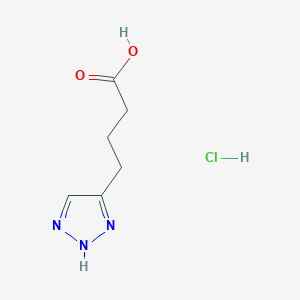
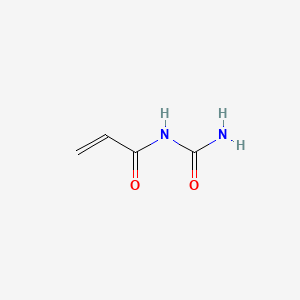
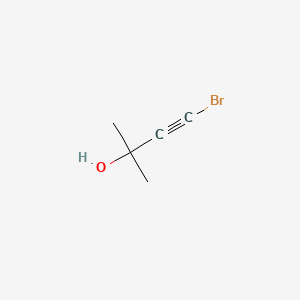

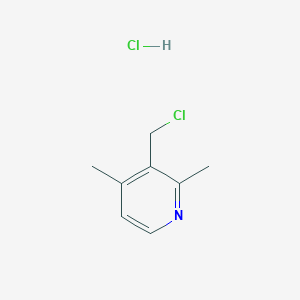

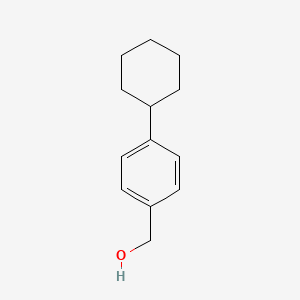
![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3380883.png)
